4-({[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-2-methylphenoxy]acetyl}amino)benzamide
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Overview
Description
4-({[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-2-methylphenoxy]acetyl}amino)benzamide is a synthetic compound with a complex structure. It belongs to the class of 3,4-dihydroisoquinolin-1(2H)-one derivatives. These compounds have attracted attention due to their potential bioactivity.
Chemical Reactions Analysis
While detailed information on specific reactions involving this compound is scarce, we can infer that it may undergo various transformations. These could include oxidation, reduction, and substitution reactions. Common reagents and conditions would depend on the specific reaction type. Major products formed from these reactions remain to be elucidated.
Scientific Research Applications
Chemistry: Exploration of its reactivity and potential as a building block for other compounds.
Biology: Investigation of its interactions with biological systems.
Medicine: Evaluation of its pharmacological properties, including potential therapeutic applications.
Industry: Consideration of its use in materials science or chemical processes.
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains unknown. studies suggest that it disrupts the biological membrane systems of certain organisms, such as the phytopathogen Pythium recalcitrans .
Comparison with Similar Compounds
Unfortunately, specific similar compounds are not mentioned in the available literature. Further research is needed to identify related structures and highlight the uniqueness of 4-({[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-2-methylphenoxy]acetyl}amino)benzamide.
Properties
Molecular Formula |
C25H25N3O5S |
---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
4-[[2-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-2-methylphenoxy]acetyl]amino]benzamide |
InChI |
InChI=1S/C25H25N3O5S/c1-17-15-21(34(31,32)28-14-4-6-18-5-2-3-7-22(18)28)12-13-23(17)33-16-24(29)27-20-10-8-19(9-11-20)25(26)30/h2-3,5,7-13,15H,4,6,14,16H2,1H3,(H2,26,30)(H,27,29) |
InChI Key |
CTRPQGWTSCJCKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC3=CC=CC=C32)OCC(=O)NC4=CC=C(C=C4)C(=O)N |
Origin of Product |
United States |
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